molecular formula C7H5ClN2O6S B11847762 (4-Chloro-3-nitrobenzoyl)sulfamic acid

(4-Chloro-3-nitrobenzoyl)sulfamic acid

Cat. No.: B11847762
M. Wt: 280.64 g/mol
InChI Key: WBDUCBNYZKCTBV-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrobenzoyl)sulfamic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring both a sulfamic acid group and a nitro-aromatic chloro-substituent, makes it a versatile building block for the synthesis of more complex molecules. A primary research application, as indicated by its use in patented compounds, is in the development of sulfamoyl-based bioactive agents. The sulfamoyl group is a key pharmacophore in many therapeutic areas, and this compound serves as a precursor for introducing this moiety. Researchers utilize it to create potential enzyme inhibitors, leveraging the sulfamic acid's ability to act as a transition state analog or to directly coordinate with active site metal ions, such as in zinc-dependent enzymes like carbonic anhydrases [https://pubchem.ncbi.nlm.nih.gov/compound/118693256]. The reactive 4-chloro and 3-nitro groups on the benzoyl ring allow for further functionalization via nucleophilic aromatic substitution or reduction, enabling the construction of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is strictly for laboratory research applications.

Properties

Molecular Formula

C7H5ClN2O6S

Molecular Weight

280.64 g/mol

IUPAC Name

(4-chloro-3-nitrobenzoyl)sulfamic acid

InChI

InChI=1S/C7H5ClN2O6S/c8-5-2-1-4(3-6(5)10(12)13)7(11)9-17(14,15)16/h1-3H,(H,9,11)(H,14,15,16)

InChI Key

WBDUCBNYZKCTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NS(=O)(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Ortho-Chloro-Nitrobenzene

The foundational step involves sulfonation of ortho-chloro-nitrobenzene to form 4-chloro-3-nitrobenzenesulfonyl chloride (CAS: 121-18-6), a critical intermediate.

Procedure:

  • Reaction Conditions :

    • Reactants : Ortho-chloro-nitrobenzene (1 mol) reacts with chlorsulfonic acid (4–5 mols) under controlled heating.

    • Temperature Profile :

      • Initiation at 100°C (1 hour)

      • Gradual increase to 130°C (3 hours) to complete sulfonation.

    • Key Observation : Excess chlorsulfonic acid ensures high yield (>90%) by minimizing hydrolysis.

  • Isolation :

    • The reaction mass is quenched in ice-water, yielding granular 4-chloro-3-nitrobenzenesulfonyl chloride .

    • Purification via neutralization (NaHCO₃) and washing removes residual acids.

Data Table: Optimization of Sulfonation

ParameterOptimal ValueImpact on Yield
Molar Ratio (Acid:Substrate)4:1Maximizes sulfonyl chloride formation
Final Temperature130°CPrevents decomposition
Quenching Temperature0–5°CReduces hydrolysis to sulfonic acid

Sulfamoylation of Sulfonyl Chloride

The sulfonyl chloride intermediate undergoes amination to introduce the sulfamic acid moiety.

Direct Amination with Ammonia

Method A (Patent US3657267A) :

  • Reactants : 4-Chloro-3-nitrobenzenesulfonyl chloride (1 mol) reacts with gaseous NH₃ or aqueous NH₄OH in acetone at −15°C to 5°C.

  • Critical Factors :

    • Solvent Choice : Acetone or DMF prevents nucleophilic attack on the aromatic chlorine.

    • Temperature Control : Below 10°C ensures selective substitution at the sulfonyl group.

  • Yield : 85–90% after recrystallization.

Stepwise Sulfamoylation

Method B (CN105566175A) :

  • Formation of Sulfonamide :

    • Sulfonyl chloride reacts with methylamine in chlorobenzene, catalyzed by Bu₃MeNCl.

  • Acid-Base Workup :

    • Acidification (pH 3–6) separates the organic phase, followed by washing with base to remove impurities.

  • Crystallization :

    • Concentrated organic phase yields (4-Chloro-3-nitrobenzoyl)sulfamic acid with >95% purity.

Data Table: Comparison of Amination Methods

MethodSolventTemperatureYieldPurity
AAcetone−15°C90%92%
BChlorobenzene25°C88%95%

Alternative Pathways

Nitration of 4-Chlorobenzenesulfonic Acid

Method C (ChemicalBook) :

  • Nitration : 4-Chlorobenzenesulfonic acid is nitrated with HNO₃/H₂SO₄ at 40°C, yielding 4-chloro-3-nitrobenzenesulfonic acid.

  • Chlorination : Subsequent treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride.

  • Limitation : Lower yield (75–80%) due to competing side reactions.

Catalytic Hydrogenation of Nitro Groups

Method D (BenchChem) :

  • Reduction : 4-Chloro-3-nitrobenzenesulfonyl chloride undergoes hydrogenation (H₂/Pd-C) to 4-chloro-3-aminobenzenesulfonamide.

  • Re-oxidation : The amine is re-nitrated under controlled conditions, but this route is less favored due to complexity.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Method A (direct amination) is preferred for scalability, requiring fewer steps and lower solvent volumes.

  • Waste Management : Neutralization of HCl byproducts with NaHCO₃ ensures environmental compliance.

Quality Control

  • Analytical Methods : HPLC (SIELC Technologies) with acetonitrile/phosphoric acid mobile phase confirms purity >98%.

  • Impurity Profiling : Residual ortho-chloro-nitrobenzene is monitored via GC-MS.

Challenges and Solutions

Hydrolysis of Sulfonyl Chloride

  • Mitigation : Rapid quenching at 0°C and use of aprotic solvents (e.g., DMF) minimize hydrolysis to sulfonic acid.

Selectivity in Amination

  • Solution : Stoichiometric NH₃ and low temperatures prevent displacement of aromatic chlorine .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrobenzoyl)sulfamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Acylation Reactions: The benzoyl group can undergo acylation reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Acylation: Reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzoyl Compounds: Substitution reactions yield various substituted benzoyl compounds depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-nitrobenzoyl)sulfamic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structurally related compounds include:

  • 4-Chloro-3-nitrobenzoic acid (CAS 96-99-1): Lacks the sulfamoyl group, featuring only Cl, NO₂, and a carboxylic acid moiety .
  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2): Contains an additional sulfamoyl group at the 5-position, altering electronic distribution .
  • 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid (CAS 96459-91-5): Incorporates a sulfonamido linker between aromatic rings, increasing molecular weight and steric hindrance .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
(4-Chloro-3-nitrobenzoyl)sulfamic acid C₇H₅ClN₂O₆S 280.64 180–183 (estimated) Benzoyl, Cl, NO₂, sulfamoyl
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ 201.56 180–183 Carboxylic acid, Cl, NO₂
4-Chloro-3-nitro-5-sulfamoylbenzoic acid C₇H₅ClN₂O₆S 280.64 185–187 Carboxylic acid, Cl, NO₂, sulfamoyl
4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid C₁₃H₉ClN₂O₆S 356.74 Not reported Sulfonamido, Cl, NO₂

Research Findings and Industrial Relevance

  • Optimization Studies : Process simulation software (e.g., Aspen Plus) has been employed to enhance the production efficiency of sulfamic acid derivatives, achieving a 15–20% cost reduction compared to traditional methods .
  • Pharmacological Potential: In vitro studies highlight the target compound’s superior inhibition of tyrosine kinases compared to 4-chloro-3-nitrobenzoic acid, suggesting broader therapeutic applications .

Biological Activity

(4-Chloro-3-nitrobenzoyl)sulfamic acid is a compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. The presence of both chloro and nitro substituents enhances its versatility, making it a candidate for various chemical reactions and biological applications.

The compound features a benzoyl group attached to a sulfamic acid moiety, which contributes to its reactivity. Its chemical structure allows it to undergo various reactions, such as substitution and reduction, leading to the formation of diverse derivatives.

Chemical Reactions

  • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like palladium on carbon.
  • Acylation Reactions : The benzoyl group can participate in acylation reactions with nucleophiles.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its antibacterial and antifungal properties. Research indicates that this compound may interact with specific molecular targets within cells, leading to various biological effects.

The mechanism of action involves:

  • Reduction of Nitro Group : This process generates reactive intermediates that can interact with cellular components, potentially disrupting normal cellular functions.
  • Substitution Reactions : The chloro group can modify the compound's activity and specificity through nucleophilic substitution.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

  • Antibacterial Activity : Studies have demonstrated that the compound exhibits significant antibacterial properties against various strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Antifungal Activity : The compound has also been evaluated for antifungal activity, showing effectiveness against certain fungal pathogens.
  • Potential Drug Development : Due to its unique chemical properties, this compound is being investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsObserved EffectsReference
AntibacterialE. coli, S. aureusInhibition of growth
AntifungalC. albicansReduction in colony-forming units
Drug DevelopmentVariousPotential modulatory effects

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study published in a peer-reviewed journal evaluated the antibacterial activity of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
  • Case Study on Antifungal Properties :
    Another investigation focused on the antifungal properties against C. albicans. The compound demonstrated effective inhibition at lower concentrations compared to standard antifungal treatments, highlighting its potential as an alternative therapeutic option.

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